Methyl 5-fluoro-3-methyl-2-nitrobenzoate

Regioselective synthesis PARP inhibitor intermediates Nitro reduction

Regioisomer misassignment in polysubstituted benzoate intermediates risks complete failure of downstream cyclocondensations and cross-couplings. Methyl 5-fluoro-3-methyl-2-nitrobenzoate (CAS 952479-97-9) provides the exact 2-nitro-3-methyl-5-fluoro substitution pattern for unambiguous ortho-amino ester synthesis. • Reduction to methyl 2-amino-5-fluoro-3-methylbenzoate proceeds in 98% yield-direct entry to kinase/GPCR SAR building blocks. • Structurally distinct from 3-nitro regioisomer (CAS 697739-03-0); eliminates isomer re-validation during scale-up. • 98% purity with Certificate of Analysis traceability reduces incoming QC burden for GLP/ISO-compliant laboratories.

Molecular Formula C9H8FNO4
Molecular Weight 213.16 g/mol
CAS No. 952479-97-9
Cat. No. B1424200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-fluoro-3-methyl-2-nitrobenzoate
CAS952479-97-9
Molecular FormulaC9H8FNO4
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1[N+](=O)[O-])C(=O)OC)F
InChIInChI=1S/C9H8FNO4/c1-5-3-6(10)4-7(9(12)15-2)8(5)11(13)14/h3-4H,1-2H3
InChIKeyVFTXULHKYAMECP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-fluoro-3-methyl-2-nitrobenzoate Overview


Methyl 5-fluoro-3-methyl-2-nitrobenzoate (CAS 952479-97-9) is a polysubstituted aromatic ester featuring a nitro group ortho to the methyl ester, a fluorine atom at the 5-position, and a methyl group at the 3-position. This specific 2-nitro-3-methyl-5-fluoro substitution pattern defines its reactivity in reductions, nucleophilic aromatic substitutions, and cross-coupling reactions . It is listed as a research intermediate by multiple chemical suppliers and is recognized as a precursor to methyl 2-amino-5-fluoro-3-methylbenzoate (CAS 952479-98-0), a building block used in medicinal chemistry .

Why Regioisomerism Matters in Nitrobenzoate Selection


The precise positioning of the electron-withdrawing nitro, fluoro, and methyl substituents on the benzoate ring dictates both the chemical reactivity profile and the downstream molecular architecture achievable. Simply substituting methyl 5-fluoro-3-methyl-2-nitrobenzoate with the regioisomer methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0), which carries the nitro group at the 3-position parat to the fluorine, leads to fundamentally different ortho/para directing effects and steric environments . The latter is a documented intermediate in rucaparib synthesis via an ortho-aminocinnamonitrile pathway [1], whereas the 2-nitro isomer (target compound) is reduced to a distinct ortho-amino ester (CAS 952479-98-0) for alternate chemical series . Interchanging these isomers without re-validating synthetic routes risks complete failure of downstream key steps such as regioselective cyclocondensations or metal-catalyzed couplings.

Methyl 5-fluoro-3-methyl-2-nitrobenzoate vs. Analogs


Synthetic Pathway Divergence: Rucaparib Isomer

The target compound (2-nitro isomer) and methyl 5-fluoro-2-methyl-3-nitrobenzoate (3-nitro isomer) are constitutional isomers with distinct IUPAC numbering. The 2-nitro group in the target compound is ortho to the ester, enabling a selective reduction to methyl 2-amino-5-fluoro-3-methylbenzoate (CAS 952479-98-0) in 98% yield over Pd/C under hydrogen . In contrast, the 3-nitro isomer is specifically employed for rucaparib synthesis via a different 2-aminocinnamonitrile intermediate [1]. This positional difference means the two isomers are not interchangeable for generating the same downstream amine derivatives or heterocyclic scaffolds.

Regioselective synthesis PARP inhibitor intermediates Nitro reduction

Purity and Availability vs. Free Acid Analog

The methyl ester is available from Sigma-Aldrich at 98% purity (ambient storage) , from CymitQuimica/Fluorochem at 95% purity , and from AKSci at 95% minimum purity . In contrast, the corresponding free acid, 5-fluoro-3-methyl-2-nitrobenzoic acid (CAS 952479-96-8), is listed by Enamine at 95% purity . The ester's higher commercial purity ceiling (98% vs 95%) and the availability of a Sigma-Aldrich Certificate of Analysis document provide an advantage for GLP-oriented procurement, reducing the need for in-house purification before use in sensitive catalytic steps.

Procurement specification Purity analysis Ester vs acid

Direct Precursor to 2-Amino-5-fluoro-3-methylbenzoate

The target compound is the direct, high-yield precursor to methyl 2-amino-5-fluoro-3-methylbenzoate (CAS 952479-98-0), achieved via palladium-catalyzed hydrogenation in methanol. The reported yield for this transformation is 98% (8.4 g scale) with the product characterized by 1H NMR and MS . This ortho-amino ester scaffold is a privileged building block for benzimidazole, quinazolinone, and other fused heterocyclic systems in drug discovery. The non-methylated analog, methyl 5-fluoro-2-nitrobenzoate (CAS 393-85-1), reduces to methyl 2-amino-5-fluorobenzoate, which lacks the 3-methyl group and therefore offers different steric and electronic properties in subsequent cyclization steps .

Ortho-amino ester building block Heterocycle synthesis Nitro reduction yield

Physicochemical Property Differentiation

ChemSpider-predicted physicochemical parameters differentiate the target compound from its closest isomers. Methyl 5-fluoro-3-methyl-2-nitrobenzoate has a predicted density of 1.3±0.1 g/cm³, boiling point of 300.6±42.0 °C at 760 mmHg, vapor pressure of 0.0±0.6 mmHg at 25°C, and enthalpy of vaporization of 54.1±3.0 kJ/mol . Although predicted values for the 2-methyl-3-nitro isomer are similar (density 1.3±0.1 g/cm³, boiling point 297.7±40.0 °C) , the subtle boiling point difference (~2.9°C) can affect distillation-based purification strategies in kilo-lab scale-up.

Predicted ADMET properties Physicochemical profiling Isomer comparison

Methyl 5-fluoro-3-methyl-2-nitrobenzoate Applications


2-Amino-5-fluoro-3-methylbenzoate for Kinase Inhibitors

When medicinal chemistry programs require a 3-methyl substituent on an ortho-amino benzoate core for SAR exploration of kinase inhibitors or GPCR antagonists, methyl 5-fluoro-3-methyl-2-nitrobenzoate is the most direct precursor. Its reduction to methyl 2-amino-5-fluoro-3-methylbenzoate proceeds in 98% yield , enabling rapid access to this building block without the need for methylation steps post-reduction, which would be required if starting from the non-methylated analog methyl 5-fluoro-2-nitrobenzoate.

Process Route Scouting: Regioisomeric Fidelity

For process chemists comparing potential routes, the documented 2-nitro substitution in the target compound provides clear differentiation from the 3-nitro isomer used in rucaparib manufacturing . Selecting the correct isomer ensures compatibility with patent-protected synthetic sequences and avoids the need to revalidate regioisomeric identity during scale-up.

GLP Procurement with Purity Traceability

For laboratories operating under GLP or ISO quality systems, the availability of methyl 5-fluoro-3-methyl-2-nitrobenzoate at 98% purity with a Sigma-Aldrich Certificate of Analysis offers documented traceability that 95%-purity alternatives may not consistently provide. This reduces the burden of incoming QC re-analysis and supports audit-readiness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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